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molecular formula C10H13NO3S B8505478 2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

Cat. No. B8505478
M. Wt: 227.28 g/mol
InChI Key: LYBMGLJKEMMUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-[5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide (3.20 g, 14.06 mmol) and ethylbromopyruvate (2.07 mL, 14.06 mmol) in ethanol (40 mL) was stirred for 30 min at reflux. The solvent was removed under reduced pressure and the residue was dissolved in EA (150 mL) and washed with 7% aq. NaHCO3 (100 mL). The org. phase was dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:1 hept-EA) gave the title compound as an orange oil. TLC: rf (1:1 hept-EA)=0.24. LC-MS-conditions 02: tR=0.86 min, [M+H]+=280.30.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][C:4]1([C:9]2[O:13][C:12]([CH2:14][C:15]([NH2:17])=[S:16])=[CH:11][CH:10]=2)[O:8]CCO1.C([CH:20](Br)[C:21](=O)[C:22]([O-:24])=[O:23])C.[CH2:27](O)[CH3:28]>>[CH2:27]([O:24][C:22]([C:21]1[N:17]=[C:15]([CH2:14][C:12]2[O:13][C:9]([C:4](=[O:8])[CH3:3])=[CH:10][CH:11]=2)[S:16][CH:20]=1)=[O:23])[CH3:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(O1)CC(=S)N
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])=O)Br
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EA (150 mL)
WASH
Type
WASH
Details
washed with 7% aq. NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:1 hept-EA)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)CC=1OC(=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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